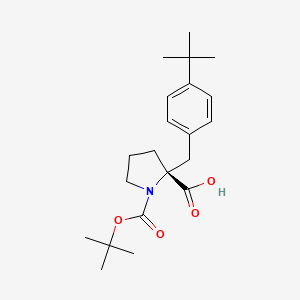

Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline

Description

Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline is a proline derivative featuring a tert-butyl-substituted benzyl group at the alpha position of the pyrrolidine ring, protected by a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stereochemical rigidity and ability to influence peptide backbone conformation. Its molecular formula is C₂₁H₃₁NO₄, with a molecular weight of 361.48 g/mol .

Properties

IUPAC Name |

(2R)-2-[(4-tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO4/c1-19(2,3)16-10-8-15(9-11-16)14-21(17(23)24)12-7-13-22(21)18(25)26-20(4,5)6/h8-11H,7,12-14H2,1-6H3,(H,23,24)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEGKJLPJARVIT-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375991 | |

| Record name | Boc-(R)-alpha-(4-tert-butylbenzyl)-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957310-66-6 | |

| Record name | Boc-(R)-alpha-(4-tert-butylbenzyl)-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 957310-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enantioselective Alkylation via Phase-Transfer Catalysis

A prominent method involves the enantioselective alkylation of glycine-derived imines or beta-amino acids under phase-transfer catalysis (PTC) conditions. This approach uses chiral catalysts derived from cinchonidine or other alkaloids to induce stereoselectivity during alkylation with benzyl-type electrophiles.

- The glycine imine derivative is reacted with a suitable benzyl halide bearing the 4-tert-butyl substituent.

- The reaction is carried out in biphasic systems (e.g., toluene/water) with bases like KOH or CsOH.

- The alkylation proceeds with high enantioselectivity, yielding the alpha-substituted proline scaffold.

- Subsequent Boc protection of the amino group is performed using di-tert-butyl dicarbonate (Boc2O) in the presence of bases such as triethylamine and catalysts like DMAP in dichloromethane or other organic solvents.

This method provides good yields (typically 80-90%) and excellent enantiomeric excess (>90% ee), crucial for biological applications.

Homologation of Beta-Amino Acids Derived from L-Phenylalanine

An alternative strategy involves starting from commercially available or synthetically prepared beta-amino acids derived from L-phenylalanine:

- Boc-L-phenylalanine is subjected to Arndt–Eistert homologation using ethyl chloroformate and trimethylsilyldiazomethane to extend the carbon chain, yielding Boc-L-beta-homophenylalanine.

- This intermediate undergoes intramolecular cyclization via metal carbenoid-mediated N–H insertion to form the proline ring with the benzyl substituent in place.

- The Boc protecting group is introduced or maintained throughout the process to protect the amino function.

- Final purification steps include chromatographic separation of diastereomers if formed, and hydrogenation for reduction steps.

This method allows the synthesis of enantiomerically pure proline derivatives with bulky alpha-substituents, including 4-tert-butyl-benzyl groups.

Boc Protection Conditions

The Boc protection step is critical and typically follows these conditions:

| Parameter | Range / Value | Notes |

|---|---|---|

| Solvent | Dichloromethane, acetonitrile, methanol, or mixtures | Common organic solvents for Boc protection |

| Base | Triethylamine, 4-dimethylaminopyridine (DMAP) | Catalytic amounts of DMAP improve reaction rate |

| Boc2O equivalents | 1.2 to 2.0 | Slight excess to ensure complete protection |

| Temperature | 30 to 70 °C | Optimal around 60-66 °C |

| Reaction time | 3 to 7 hours | Monitored by TLC, HPLC, or NMR |

These conditions ensure efficient Boc protection without racemization or side reactions.

Detailed Reaction Sequence Example

| Step | Reagents/Conditions | Yield / Notes |

|---|---|---|

| 1. Enantioselective alkylation | Glycine imine + 4-tert-butyl-benzyl bromide, PTC catalyst (cinchonidine-derived), KOH, toluene/water, room temp | High enantioselectivity, moderate to high yield |

| 2. Hydrolysis and cyclization | Acidic or basic hydrolysis to afford proline ring closure | Preserves stereochemistry |

| 3. Boc protection | Boc2O, triethylamine, DMAP, dichloromethane, 60 °C, 5 h | 80-90% yield, high purity |

| 4. Purification | Column chromatography or crystallization | Enantiopurity confirmed by chiral HPLC |

Research Findings and Analysis

- The use of phase-transfer catalysis with cinchonidine-derived catalysts has been demonstrated to effectively induce stereoselectivity in the alkylation step, crucial for obtaining the (R)-configuration at the alpha position.

- Homologation via Arndt–Eistert reaction allows access to beta-amino acid precursors that can be cyclized to the desired proline derivatives with bulky benzyl substituents, including 4-tert-butyl groups, with retention of enantiopurity.

- Boc protection under controlled temperature and solvent conditions ensures high yield and minimal racemization, which is essential for the compound's use in peptide synthesis.

- Hydrogenation and purification steps must be carefully controlled to avoid loss of stereochemical integrity or formation of diastereomeric mixtures.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Enantioselective PTC Alkylation | Glycine imine, 4-tert-butyl-benzyl bromide, cinchonidine catalyst, KOH, toluene/water | High enantioselectivity, scalable | Sensitive to reagent sterics |

| Beta-Amino Acid Homologation | Boc-L-phenylalanine, ethyl chloroformate, trimethylsilyldiazomethane, Rh2(OAc)4 | Access to diverse substituents, enantiopure | Multi-step, requires metal catalysts |

| Boc Protection | Boc2O, triethylamine, DMAP, dichloromethane, 60 °C | High yield, mild conditions | Requires careful monitoring |

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-(4-tert-butyl-benzyl)-proline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tert-butyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Boc-®-alpha-(4-tert-butyl-benzyl)-proline include:

Oxidizing agents: Such as tert-butyl hydroperoxide.

Reducing agents: Such as sodium borohydride.

Substituting agents: Various halides and nucleophiles.

The reaction conditions typically involve mild temperatures and pressures, making the processes relatively safe and efficient .

Major Products Formed

The major products formed from the reactions of Boc-®-alpha-(4-tert-butyl-benzyl)-proline depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted proline derivatives .

Scientific Research Applications

The scientific literature regarding the applications of Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline is limited. This compound, which is a proline derivative, has the CAS number 957310-66-6 and the molecular formula C21H31NO . It is available as a lyophilized powder with a purity of 95% .

Stereoselective Synthesis of Quaternary Proline Analogues

Quaternary proline analogues, including those derived from N-Boc- and N-benzoyl-(2 S,4 R)-4- tert-butyldiphenylsilyloxyproline methyl ester, have been studied for their stereoselective synthesis . Kawahara et al. found that the diastereoselectivity of the alkylation reaction is dependent on the alkylating reagent and the N-protecting group . Retention of configuration was observed upon alkylation of the N-Boc derivative with allylic and homoallylic halides, while benzylic halides led to products with inversion of configuration . In the case of N-benzoyl derivatives, alkylation occurred with inversion of configuration when benzylic or allylic halides were used, with high diastereoselectivities observed for benzylic halides .

Sato et al. demonstrated that the diastereoselectivity during the alkylation of N-Boc-4- tert-butyldimethylsilyloxyproline esters can be improved using a menthyl ester derivative . The steric bulkiness of the ester group, rather than the absolute configuration of the chiral auxiliary, plays a crucial role in enhancing the selectivity .

Diastereoselective alkylations of 4-hydroxy-substituted prolines have been applied in the preparation of novel β-peptide oligomers and the asymmetric synthesis of biologically active natural products, such as the alkaloids (−)-velbanamine, (−)-aphanorphine, and (−)-TAN1251A . Filosa et al. found that the alkylation of (4 S)- and (4 R)-fluoro- N-Boc-l-proline methyl esters proceeds in high yield and diastereoselectivity, indicating a different behavior of enolates produced from 4-fluoroprolines compared to those from O-protected 4-hydroxyprolines .

Phase Transfer Catalysis

Maruoka et al. reported a method for preparing optically active quaternary 3-oxoprolines based on the phase transfer-catalyzed highly enantioselective alkylation of the racemic α-amino-β-ketoester 56 . The assembly of the quaternary stereocenter was achieved using the C2-symmetric chiral quaternary ammonium salt 57 as the catalyst and o-xylene as the solvent to enhance the reaction rate . Reactions with allylic and benzylic bromides yielded diverse chimeras of 3-oxoproline and phenylalanine in 89–95% ee . Selective alkylations with various Grignard reagents onto the 3-keto carbonyl group allowed the construction of α-substituted prolines with two consecutive stereochemically defined quaternary centers .

Enantioselective Approach to 4-Substituted Proline Scaffolds

A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold has been described, with the key reaction being a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . These 4-methylene substituted proline derivatives are versatile starting materials in medicinal chemistry and have been used in the industrial development of new HCV protease inhibitors .

Mechanism of Action

The mechanism of action of Boc-®-alpha-(4-tert-butyl-benzyl)-proline involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule. The tert-butyl and benzyl groups can influence the compound’s reactivity and interactions with other molecules, making it a versatile tool in organic synthesis .

Comparison with Similar Compounds

Boc-(S)-alpha-(4-tert-butyl-benzyl)-proline

- Key Difference : Enantiomeric configuration (S vs. R at the alpha position).

- Impact : Stereochemistry significantly affects biological activity. For example, (S)-enantiomers may exhibit distinct binding affinities to chiral targets like enzymes or receptors compared to the (R)-form .

Positional Isomers (Alpha vs. Gamma Substitution)

Boc-(R)-gamma-(4-trifluoromethyl-benzyl)-L-proline

- Structure : Substitution at the gamma position with a 4-trifluoromethyl-benzyl group.

Boc-(R)-gamma-(4-cyanobenzyl)-L-proline

- Structure: Gamma-substituted with a polar cyano (-CN) group.

- Properties :

Benzyl Substituent Variants

Boc-(R)-alpha-(4-chlorobenzyl)-proline

- Structure : 4-chloro-benzyl substituent (electron-withdrawing).

- Molecular formula: C₁₇H₂₂ClNO₄ (MW: ~339.8 g/mol) .

Boc-(R)-gamma-(2,4-dichlorobenzyl)-L-proline

- Structure : Dichlorinated benzyl group at the gamma position.

- Properties :

Physical and Chemical Properties Comparison

Biological Activity

Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline is a proline derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, focusing on its potential applications in pharmaceuticals, particularly in enzyme inhibition and as a therapeutic agent.

- Molecular Formula : C21H31NO4

- Molecular Weight : 361.475 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Synthesis and Characterization

The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the tert-butylbenzyl moiety. The compound can be characterized using techniques such as NMR and IR spectroscopy to confirm the structure and purity.

Enzyme Inhibition

One of the significant biological activities of this compound is its role as an enzyme inhibitor. Research indicates that derivatives of proline, including Boc-proline compounds, have demonstrated inhibitory effects on various enzymes:

- Lipase Inhibition : Studies have shown that proline derivatives can inhibit pancreatic lipase, an enzyme crucial in lipid metabolism. For instance, synthesized peptides containing β-amino acids exhibited up to 92% inhibition against pancreatic lipase, suggesting that Boc-proline derivatives may serve as lead compounds for obesity treatment .

- Proteolytic Stability : The incorporation of Boc-proline enhances the stability of peptides against proteolytic degradation, making them more effective as therapeutic agents .

Anticancer Activity

This compound has also been explored for its anticancer properties. The compound has shown potential cytotoxic activity against various cancer cell lines:

- Cell Line Studies : In vitro studies indicated that compounds derived from proline exhibit selective toxicity against tumor cells while sparing normal cells. For example, derivatives were tested against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, showing significant inhibitory effects .

Case Studies

- Study on Lipase Inhibition :

- Anticancer Activity Assessment :

Comparative Table of Biological Activities

Q & A

Q. What is the role of the Boc (tert-butoxycarbonyl) protecting group in the synthesis of Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline?

Q. How can researchers determine the purity of this compound, and what analytical methods are recommended?

Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with UV detection, as these methods resolve impurities from the main product. For example, GC with >97.0% purity thresholds is commonly used for boronic esters and Boc-protected compounds (e.g., 4-benzyloxyphenylboronic acid pinacol ester) . Nuclear magnetic resonance (NMR) spectroscopy further confirms structural integrity by verifying the Boc group’s tert-butyl signal (~1.4 ppm) and aromatic protons from the 4-tert-butyl-benzyl moiety .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store the compound desiccated at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or oxidation of the benzyl moiety. Stability studies on similar Boc-protected aspartate derivatives (e.g., Boc-L-aspartate 4-benzyl ester) recommend avoiding prolonged exposure to humidity and light .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding rotameric conformations?

Proline derivatives often exhibit rotameric equilibria due to restricted rotation around the amide bond. For this compound, variable-temperature NMR (VT-NMR) or 2D NOESY experiments can distinguish between cis/trans conformers. For example, studies on Boc-protected azido-prolines demonstrated that lowering the temperature to –40°C simplifies splitting patterns by slowing conformational exchange .

Q. What strategies optimize the incorporation of this compound into peptide chains while minimizing steric hindrance?

Use coupling reagents like HATU or PyBOP with DIEA as a base to enhance reaction efficiency. The tert-butyl-benzyl group’s steric bulk may slow coupling; thus, extended reaction times (24–48 hours) and elevated temperatures (40–50°C) are recommended. Analogous methodologies for Boc-L-aspartate 4-benzyl ester synthesis achieved >95% yield under similar conditions .

Q. How can researchers address discrepancies in bioactivity data for peptides containing this compound?

Systematically evaluate:

- Conformational bias : Circular dichroism (CD) or X-ray crystallography to confirm secondary structure.

- Solvent effects : Compare activity in polar (aqueous) vs. nonpolar (DMSO) solvents.

- Impurity profiling : Re-test after repurification via preparative HPLC.

For example, alkyl benzoate studies highlighted the importance of solvent polarity in modulating biological interactions .

Q. What computational methods predict the conformational landscape of this compound in peptide design?

Molecular dynamics (MD) simulations using force fields like AMBER or CHARMM model steric and electronic effects of the tert-butyl-benzyl group. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and predict NMR chemical shifts. Studies on 4-tert-butyl-α-methyl-hydrocinnamaldehyde used similar approaches to analyze steric effects .

Methodological Guidance

Q. How should researchers design controlled experiments to evaluate the impact of this compound on peptide helicity?

Q. What literature search strategies efficiently locate studies on this compound derivatives?

Use Boolean operators in databases like PubMed or SciFinder:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.